

# Spectroscopic and Synthetic Profile of (4-bromophenoxy)trimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name:	Silane, (4-bromophenoxy)trimethyl-
Cat. No.:	B098839

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This technical guide provides a comprehensive overview of the spectroscopic data for (4-bromophenoxy)trimethylsilane, a valuable intermediate in organic synthesis. This document includes tabulated summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis, and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Analysis

The structural characterization of (4-bromophenoxy)trimethylsilane is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, confirming the presence of key functional groups and the overall arrangement of atoms.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.33	d	2H	Ar-H (ortho to OSiMe <sub>3</sub> )
~6.75	d	2H	Ar-H (ortho to Br)
0.29	s	9H	Si(CH <sub>3</sub> ) <sub>3</sub>

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~155.0	C-OSiMe <sub>3</sub>
~132.5	C-H (ortho to Br)
~121.8	C-H (ortho to OSiMe <sub>3</sub> )
~115.9	C-Br
~0.1	Si(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960	Medium	C-H stretch (aromatic)
~1585, 1485	Strong	C=C stretch (aromatic ring)
~1255	Strong	Si-C stretch
~920	Strong	Si-O-C stretch
~825	Strong	C-H out-of-plane bend (p-disubstituted)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

m/z	Relative Intensity (%)	Assignment
244/246	High	[M] <sup>+</sup> (Molecular ion peak, bromine isotopes)
229/231	High	[M - CH <sub>3</sub> ] <sup>+</sup>
157	Moderate	[M - Br] <sup>+</sup>
73	High	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of (4-bromophenoxy)trimethylsilane

A common and efficient method for the synthesis of (4-bromophenoxy)trimethylsilane involves the silylation of 4-bromophenol. Two primary reagents for this transformation are hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl).

#### Method 1: Using Hexamethyldisilazane (HMDS)

This method is often preferred due to the formation of ammonia as the only byproduct, which is easily removed.

- Materials: 4-bromophenol, Hexamethyldisilazane (HMDS), and a suitable catalyst (e.g., a catalytic amount of saccharin or an acidic catalyst).
- Procedure:
  - To a solution of 4-bromophenol in a dry, aprotic solvent (such as acetonitrile or dichloromethane), add a catalytic amount of the chosen catalyst.
  - Add hexamethyldisilazane (0.5 to 1.0 equivalents) to the mixture.
  - Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

#### Method 2: Using Trimethylsilyl Chloride (TMSCl)

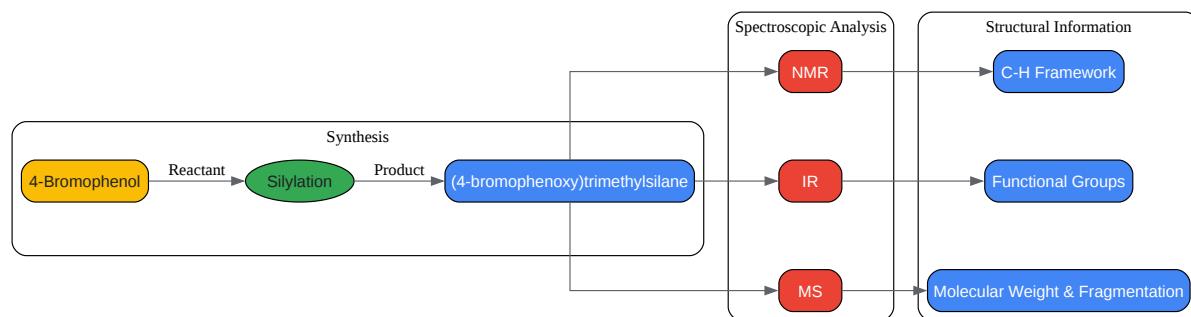
This method is also widely used and involves the use of a base to neutralize the HCl byproduct.

- Materials: 4-bromophenol, Trimethylsilyl chloride (TMSCl), a tertiary amine base (e.g., triethylamine or pyridine), and a dry, aprotic solvent (e.g., dichloromethane or diethyl ether).
- Procedure:
  - Dissolve 4-bromophenol in the chosen dry solvent.
  - Add the tertiary amine base (at least 1.1 equivalents) to the solution.
  - Cool the mixture in an ice bath and add trimethylsilyl chloride (at least 1.1 equivalents) dropwise with stirring.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

- The reaction mixture is then filtered to remove the amine hydrochloride salt. The filtrate is washed with a mild aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.
- The organic layer is dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of (4-bromophenoxy)trimethylsilane.



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Caption: Spectroscopic analysis workflow.

This guide provides essential spectroscopic and synthetic information for (4-bromophenoxy)trimethylsilane, serving as a valuable resource for its application in research and development.

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